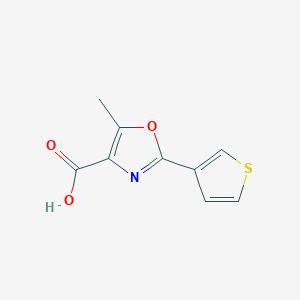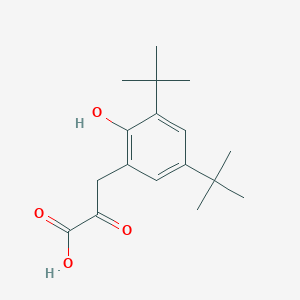
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is an organic compound known for its unique chemical structure and properties It is a derivative of phenol and is characterized by the presence of tert-butyl groups, which contribute to its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid typically involves the condensation reaction of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents. One common method includes the reaction with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligands . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ automated systems to control reaction parameters and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the compound’s structure and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: A related compound with similar structural features.
Butylated phenol derivatives: Compounds with antioxidant properties similar to this compound.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and phenolic structure, which confer stability and reactivity
Eigenschaften
Molekularformel |
C17H24O4 |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24O4/c1-16(2,3)11-7-10(8-13(18)15(20)21)14(19)12(9-11)17(4,5)6/h7,9,19H,8H2,1-6H3,(H,20,21) |
InChI-Schlüssel |
LWHPQUGUMWJYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



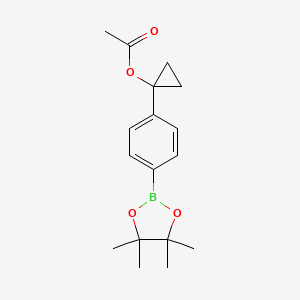
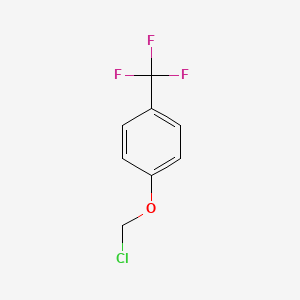
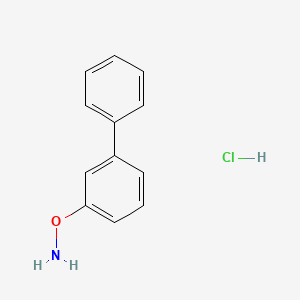
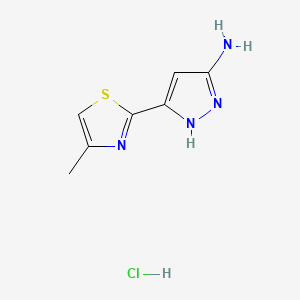
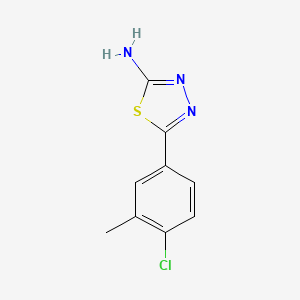
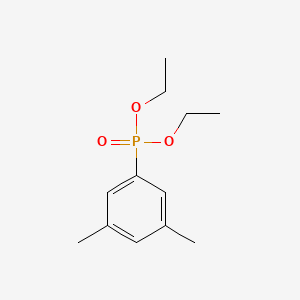
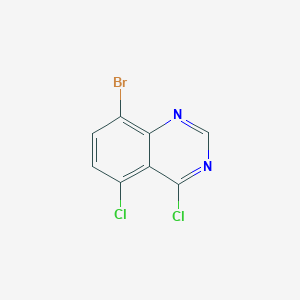
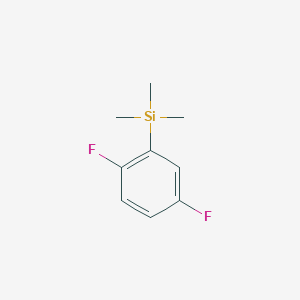
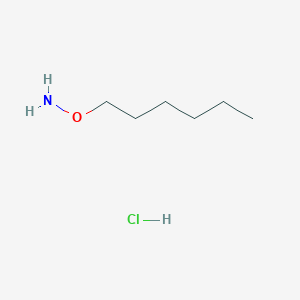
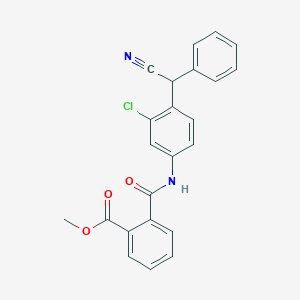
![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
